2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide is based on a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers .Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Scientific Research Applications
Synthesis and Catalytic Applications
The pyranopyrimidine core, which shares structural similarities with 2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide, is recognized for its broad synthetic applications due to its bioavailability. Hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts have been employed for the synthesis of pyranopyrimidine scaffolds, highlighting the importance of these compounds in medicinal chemistry (Parmar et al., 2023).
Biological and Pharmacological Activities
Pyrimidine derivatives are known for displaying a wide range of pharmacological effects including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been thoroughly reviewed, underscoring their significant anti-inflammatory potential and suggesting directions for future research in developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Environmental Impact and Biodegradation
Studies on herbicides based on 2,4-D, a compound structurally related to 2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide, have shed light on the environmental impact and microbial biodegradation aspects of these compounds. The research emphasizes the importance of microbial processes in degrading such compounds to prevent environmental pollution, highlighting the role of microorganisms in the biodegradation of 2,4-D and its metabolites (Magnoli et al., 2020).
Optoelectronic Applications
Quinazolines and pyrimidines, through the incorporation into π-extended conjugated systems, have shown great value in the creation of novel optoelectronic materials. This review highlights the applications of quinazoline and pyrimidine derivatives in luminescent small molecules and chelate compounds, pointing towards their significant potential in photo- and electroluminescence (Lipunova et al., 2018).
properties
IUPAC Name |
2,4-dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl4N3O/c12-6-2-1-3-7(13)8(6)17-10(19)5-4-16-11(15)18-9(5)14/h1-4H,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDYHOMYWMROCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=CN=C(N=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl4N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.